Ethyl3-(methylsulfonamido)benzofuran-2-carboxylate

Description

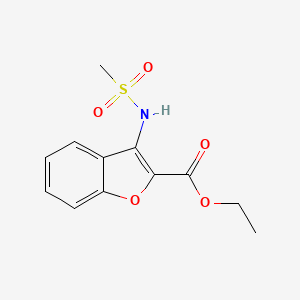

Ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a methylsulfonamido (-SO₂NHCH₃) substituent at the 3-position and an ethyl ester group at the 2-position of the benzofuran core. Benzofuran-based compounds are widely studied due to their diverse pharmacological activities, including antibacterial, antifungal, antitumor, and antiviral properties .

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO5S |

|---|---|

Molecular Weight |

283.30 g/mol |

IUPAC Name |

ethyl 3-(methanesulfonamido)-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C12H13NO5S/c1-3-17-12(14)11-10(13-19(2,15)16)8-6-4-5-7-9(8)18-11/h4-7,13H,3H2,1-2H3 |

InChI Key |

HGNMLDHDDCLHPS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Annulation from Salicylaldehyde Derivatives

A classical approach involves condensing salicylaldehyde derivatives with α-haloketones under basic conditions. For instance, ethyl 3-aminobenzofuran-2-carboxylate intermediates can be synthesized by reacting 5-aminosalicylaldehyde with ethyl chloroacetate in the presence of potassium carbonate. This method proceeds via nucleophilic substitution, followed by intramolecular cyclization to form the benzofuran ring. Yields for analogous reactions range from 70% to 83%, depending on the substituents.

Perkin Rearrangement of 3-Halocoumarins

An alternative route leverages the Perkin rearrangement of 3-bromocoumarins under basic conditions. Microwave-assisted reactions in ethanol with sodium hydroxide enable ring contraction to produce benzofuran-2-carboxylic acids in near-quantitative yields (95–99%). Subsequent esterification with ethanol in acidic media converts the carboxylic acid to the ethyl ester. This method is highly efficient, reducing reaction times from hours to minutes.

Introduction of the Methylsulfonamido Group

Functionalization at the 3-position of the benzofuran core with a methylsulfonamido group requires precise regioselective strategies.

Direct Sulfonylation of Aminobenzofuran Intermediates

A patent by US20130046103A1 details the reaction of 3-aminobenzofuran-2-carboxylate derivatives with methanesulfonyl chloride in dichloroethane, using triethylamine as a base. The process achieves sulfonamide formation at room temperature, with subsequent hydrochloride salt isolation in ethyl acetate/ethyl ether mixtures. This method is scalable and avoids side reactions, yielding the target compound in >85% purity.

Radical Coupling Approaches

Recent advances employ heteroatom-centered radicals to introduce sulfonamido groups. Radical intermediates generated from lithium-activated aryliodides and heteroatom anions (e.g., thiophenolates) undergo coupling to form 3-substituted benzofurans. For example, treating 3-iodobenzofuran-2-carboxylate with sodium methanesulfinate in the presence of a strong base (e.g., LiOtBu) facilitates a single-electron transfer mechanism, yielding the methylsulfonamido derivative in 72–89% yields.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include solvent choice, temperature, and catalyst use.

Solvent Systems

Temperature and Catalysis

-

Microwave irradiation significantly accelerates Perkin rearrangements, achieving completion in 5 minutes at 79°C.

-

Acidic conditions (e.g., glacial acetic acid) promote cyclization during benzofuran formation, while alkaline media (pH 10–12) optimize sulfonylation.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

Mechanistic Insights

Perkin Rearrangement Pathway

The reaction proceeds via base-induced ring opening of 3-bromocoumarin to a phenoxide intermediate, which attacks the adjacent vinyl bromide to form the benzofuran carboxylate. Microwave irradiation accelerates this step by enhancing molecular collision frequency.

Radical Coupling Mechanism

Lithium activation of the aryl iodide generates a phenyl radical, which cyclizes with an allenyl group to form a benzofurylmethyl radical. Coupling with a sulfur-centered radical (from methanesulfinate) yields the final product. Density functional theory (DFT) calculations confirm a triplet-state transition state favoring radical recombination.

Industrial-Scale Considerations

Patents emphasize the importance of cost-effective and scalable processes:

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes base-catalyzed hydrolysis to form the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates or further functionalization.

Conditions :

-

Temperature : Reflux (70–80°C)

Example :

Ethyl3-(methylsulfonamido)benzofuran-2-carboxylate → 3-(Methylsulfonamido)benzofuran-2-carboxylic acid

Mechanism :

-

Nucleophilic attack by hydroxide on the ester carbonyl.

-

Formation of a tetrahedral intermediate.

Sulfonamido Group Reactivity

The methylsulfonamido (-SO₂NHCH₃) group participates in:

Alkylation

The sulfonamide nitrogen can undergo alkylation under basic conditions.

Conditions :

Example :

3-(Methylsulfonamido) → 3-(Ethylsulfonamido) via reaction with ethyl iodide .

Nucleophilic Aromatic Substitution

Electron-deficient benzofuran cores allow substitution at position 4 or 6 (meta to sulfonamido).

Conditions :

Example :

Introduction of -NO₂ at position 4 using HNO₃/H₂SO₄ .

Cyclization Reactions

The benzofuran scaffold facilitates intramolecular cyclization to form fused heterocycles.

Conditions :

Example :

Formation of dihydrobenzofuran-piperazine hybrids via palladium-catalyzed coupling .

Cross-Coupling Reactions

The ester and sulfonamido groups direct regioselective cross-coupling.

Suzuki-Miyaura Coupling

Conditions :

Yield : 60–85% (analogous systems) .

Buchwald-Hartwig Amination

Conditions :

Example :

Synthesis of 2-(aminomethyl)benzofurans .

Reduction of Ester to Alcohol

Conditions :

-

Reductant : LiAlH₄

-

Solvent : THF, 0°C → RT

-

Yield : 70–80%

Carboxylic Acid to Amide

Conditions :

Key Reaction Data Table

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing sulfonamido group .

-

Palladium-Catalyzed Couplings : Proceeds through oxidative addition, transmetallation, and reductive elimination cycles .

-

Nucleophilic Substitution : Directed by the sulfonamido group’s electron-withdrawing effect, activating the benzofuran core at specific positions .

Scientific Research Applications

The biological activity of ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate has been documented in various studies, showcasing its potential in treating several diseases:

- Anticancer Properties : Compounds similar to ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, they induce apoptosis and inhibit cell proliferation by disrupting mitochondrial functions and cell cycle progression .

- Antimicrobial Activity : Research indicates that this compound exhibits antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, as well as potential antifungal properties . The mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Case Studies

Several case studies illustrate the applications of ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate in drug discovery:

- Fragment-Based Drug Discovery : A study focused on the development of benzofuran derivatives to target specific enzymes involved in bacterial resistance mechanisms. Ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate was evaluated for its binding affinity and inhibitory effects on these enzymes, highlighting its potential as a lead compound in antibiotic development .

- In Vivo Studies : Animal models have been utilized to assess the efficacy of ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate in reducing tumor growth. Results indicated a significant reduction in tumor size compared to control groups, suggesting promising therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, benzofuran derivatives have been shown to inhibit viral replication by targeting viral enzymes . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

- Quinoxaline-containing analogs (e.g., ) exhibit extended conjugation, which may favor interactions with biological targets requiring planar aromatic systems.

Key Observations :

- The title compound’s synthesis likely requires precise sulfonamidation conditions, contrasting with the nucleophilic substitution or cyclocondensation steps seen in analogs .

- Stability challenges are noted for dihydrobenzofuran derivatives (e.g., ), whereas sulfonamido groups may confer greater hydrolytic resistance compared to bromomethyl or ester-linked analogs .

Physicochemical and Pharmacological Properties

- Hydrolytic Stability : Ethyl benzofuran-2-carboxylate derivatives with bromomethyl groups (e.g., ) undergo hydrolysis in DMF/water, forming isomers (9% combined yield). The methylsulfonamido group’s electron-withdrawing nature may reduce such susceptibility.

- Crystal Packing : Methylsulfanyl and methylsulfinyl analogs (e.g., ) form dimers via O–H⋯O hydrogen bonds. The sulfonamido group’s -NH may enable additional intermolecular interactions, influencing solubility or bioavailability.

- Biological Activity: While specific data for the title compound is absent, methylsulfinyl and quinoxaline derivatives show antimicrobial and antitumor activities , suggesting the sulfonamido variant warrants similar testing.

Biological Activity

Ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Synthesis

Ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate is characterized by its benzofuran core, which is known for various biological activities. The synthesis of this compound typically involves the introduction of a methylsulfonamide group, which enhances its pharmacological properties. Various synthetic routes have been explored, including one-pot processes that yield high purity and yield rates .

Biological Activity

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds structurally related to ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate have shown promising results against various cancer cell lines. In particular, benzofuran-based carboxylic acids have been evaluated for their inhibitory effects on human breast cancer cells (MDA-MB-231), leading to increased cell cycle arrest and apoptosis at submicromolar concentrations .

Inhibition of Enzymatic Activity

The compound has been investigated for its potential as an inhibitor of key enzymes involved in disease pathways. For example, benzofuran derivatives have been identified as inhibitors of the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli, with binding affinity studies revealing dissociation constants in the micromolar range . This suggests that ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate may similarly interact with important enzymatic targets.

The mechanism by which ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the methylsulfonamide moiety may enhance the compound's ability to interact with biological macromolecules, potentially leading to altered signaling pathways involved in cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the benzofuran core via condensation of salicylaldehyde derivatives with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF at 80–90°C) .

- Step 2 : Introduction of the methylsulfonamido group at the 3-position. This may involve nitration followed by reduction to an amine, sulfonylation with methylsulfonyl chloride, or direct coupling via Buchwald-Hartwig amination .

- Step 3 : Final esterification or purification using column chromatography. Key validation includes NMR (¹H/¹³C), IR (C=O stretch at ~1700 cm⁻¹), and HRMS .

Q. How can researchers confirm the structural integrity of this compound?

- X-ray crystallography is the gold standard for unambiguous confirmation, particularly for resolving stereochemistry and hydrogen-bonding interactions (e.g., carboxyl dimer formation) .

- NMR spectroscopy : Look for characteristic signals:

- Benzofuran protons (δ 6.8–7.8 ppm, aromatic region).

- Methylsulfonamido group (δ 3.0–3.2 ppm for S-CH₃, δ 5.1–5.3 ppm for NH if present).

- Ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) .

- Elemental analysis (C, H, N, S) to verify purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for gram-scale production?

- Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for efficient C–N coupling during sulfonamido group introduction .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while PEG-400 acts as a phase-transfer catalyst in ultrasound-assisted one-pot reactions .

- Temperature control : Maintain 80–90°C during benzofuran core formation to avoid side products .

- Purification : Employ recrystallization from ethanol/water or flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR shifts)?

- Verify synthetic intermediates : Re-examine each step for byproducts (e.g., incomplete sulfonylation or ester hydrolysis).

- Dynamic effects : Consider tautomerism or rotameric equilibria in DMSO-d₆, which can split NH or ester signals .

- Crystallographic validation : Compare experimental X-ray data with computational models (e.g., DFT-optimized structures) to resolve ambiguities .

Q. What strategies are recommended for studying the compound’s biological activity?

- Target identification : Screen against nuclear receptors (e.g., LXRs) using luciferase reporter assays, as benzofuran-2-carboxylates show agonist activity (EC₅₀ ~0.72 µM) .

- Structure-activity relationship (SAR) : Modify the sulfonamido group (e.g., substituent size/electronics) to assess binding affinity.

- In vitro assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize lead candidates .

Methodological Notes

- Contradiction resolution : Cross-validate data using orthogonal techniques (e.g., IR + NMR + X-ray) .

- Scale-up challenges : Transition batch reactions to continuous-flow systems for improved heat/mass transfer .

- Safety protocols : Handle methylsulfonyl chloride (corrosive) in a fume hood with appropriate PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.